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Compound Name: 2-Bromo-4-nitroimidazole

Cat. No.: B1265489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, leading to the development

of life-saving drugs for infectious diseases and cancer therapy.[1] Halogenation of this scaffold

is a key strategy for modulating the physicochemical and biological properties of these

compounds. This guide provides an objective comparison of 2-bromo-4-nitroimidazole with

other halogenated nitroimidazoles, supported by experimental data, to aid researchers in

selecting the optimal building blocks for drug discovery and development.

Overview of Chemical Properties and Synthesis
2-Bromo-4-nitroimidazole (C₃H₂BrN₃O₂) is a light yellow crystalline powder widely used as a

key intermediate in the synthesis of pharmaceuticals, including the anti-tuberculosis drugs

Pretomanid and Delamanid.[2][3][4][5] Its structure, featuring a bromine atom at the 2-position

and a nitro group at the 4-position of the imidazole ring, is crucial for its reactivity and biological

activity.

The choice of halogen (Fluorine, Chlorine, Bromine, Iodine) significantly impacts the properties

of the nitroimidazole core. These differences are most pronounced in terms of reactivity,

lipophilicity, and metabolic stability.

Table 1: Comparison of Physicochemical Properties of 2-Halogenated-4-nitroimidazoles
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Property
2-Fluoro-4-
nitroimidazole

2-Chloro-4-
nitroimidazole

2-Bromo-4-
nitroimidazole

2-Iodo-4-
nitroimidazole

Molecular Weight

( g/mol )
131.05 147.50 191.97[4][5][6] 238.95

LogP

(Octanol/Water)
~0.6 (Estimated) 0.9[2] 1.2[2] ~1.6 (Estimated)

Melting Point

(°C)
198-200 247-249 236-239[5] 260-262

Leaving Group

Ability
Poor Moderate Good Excellent

Note: Estimated values are based on chemical principles and data for similar compounds.

Synthetic Reactivity
The nature of the halogen atom directly influences the reactivity of the compound in

nucleophilic substitution and coupling reactions, which are central to the synthesis of more

complex drug molecules. Bromine's status as a good leaving group gives 2-bromo-4-
nitroimidazole a distinct advantage over its chloro- and fluoro- counterparts.

Superior Reactivity: 2-Bromo-4-nitroimidazole demonstrates superior reactivity in alkylation

and coupling reactions compared to 2-chloro-4-nitroimidazole. This is attributed to the

enhanced leaving-group ability of bromine.[2]

Higher Yields: In synthetic campaigns, such as the synthesis of the anti-leishmanial drug

candidate DNDI-VL-2098, intermediates derived from 2-bromo-4-nitroimidazole achieved

higher overall coupling yields (36%) compared to the chloro analogs.[2]

Milder Conditions: The enhanced reactivity allows for reactions to proceed under milder

conditions. For example, regioselective alkylation can be achieved with K₂CO₃ in water,

whereas similar transformations with 2-chloro-4-nitroimidazole may require stronger bases

like NaH.[2]

Performance in Biological Systems
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Halogenated nitroimidazoles are primarily investigated for their antimicrobial and

radiosensitizing properties. The mechanism of action for both activities hinges on the reductive

activation of the nitro group, typically under the hypoxic (low oxygen) conditions found in solid

tumors and anaerobic bacteria.[1][2] This reduction forms reactive intermediates that can

damage DNA and other critical cellular components, leading to cell death.[2]

Antimicrobial Activity
2-Bromo-4-nitroimidazole is a crucial precursor for potent antimicrobial agents. The bromine

atom at the 2-position has been shown to enhance metabolic stability and target binding.[2]

Anti-tubercular Agents: Derivatives of 2-bromo-4-nitroimidazole, such as Pretomanid, have

demonstrated 2- to 5-fold higher in vitro activity against Mycobacterium tuberculosis than

their chloro-substituted analogs.[2]

Anti-parasitic Agents: Enantiopure nitroimidazoxazines derived from 2-bromo-4-
nitroimidazole have shown potent activity against Leishmania donovani, with IC₅₀ values

below 1 µM, outperforming non-halogenated versions.[2]

Table 2: Comparative Antimicrobial Performance of Halogenated Nitroimidazole Derivatives

Compound
Class

Halogen
Target
Organism

Performanc
e Metric

Result Reference

Pretomanid

Analogs
Bromo

M.

tuberculosis

In vitro

activity

2-5x higher

than Chloro-

analog

[2]

Pretomanid

Analogs
Chloro

M.

tuberculosis

In vitro

activity
Baseline [2]

Nitroimidazox

azines
Bromo L. donovani IC₅₀ < 1 µM [2]

Nitroimidazox

azines

Non-

halogenated
L. donovani IC₅₀ Lower activity [2]

Radiosensitizing Activity
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Nitroimidazoles function as hypoxic cell radiosensitizers, making tumor cells more susceptible

to radiation therapy. The inclusion of heavy atoms like bromine can further enhance this effect.

Mechanism: Heavy elements increase the probability of ionization from a given X-ray dose.

Upon dissociation, brominated nitroimidazoles release a high amount of potentially

radiosensitizing fragments.[7][8]

Potency: Studies on structural analogues of the radiosensitizer misonidazole showed that

compounds with higher electron-affinity were three times more potent based on tumor

concentration.[9] Halogenation, particularly with electron-withdrawing halogens, increases

electron affinity.

Combined Effect: Combining the nitroimidazole core with a heavy element like bromine is

considered a viable strategy for creating new, more potent radiosensitizer drugs.[7][8]

Cytotoxicity and Genotoxicity
A significant concern with nitroimidazoles is their potential for mutagenicity and genotoxicity.[10]

[11] This toxicity is linked to the reductive activation of the nitro group.[12][13]

Structure-Toxicity Relationship: The toxicological profile is highly dependent on the specific

substitution pattern on the imidazole ring, not just the presence of the nitro group.[14]

Halogen Influence: Some studies have shown that fluorinated compounds can exhibit higher

genotoxicity.[10][11] The specific impact of bromine versus other halogens on the

genotoxicity of the 2-halo-4-nitroimidazole scaffold requires further comparative studies. The

primary mechanism of cytotoxicity involves the depletion of intracellular thiols like

glutathione, which are crucial for detoxifying reactive species.[15]

Experimental Protocols
Protocol: Synthesis of 2-Bromo-4-nitroimidazole
This protocol is based on an efficient, scalable two-step method involving dibromination

followed by selective debromination.[16][17]

Step 1: Dibromination of 4-nitroimidazole
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To a stirred suspension of 4-nitroimidazole and sodium bicarbonate in water, slowly add

liquid bromine at a controlled temperature (e.g., 25°C).

Continue stirring the mixture for several hours until the reaction is complete (monitored by

TLC or HPLC).

Filter the resulting solid precipitate, wash thoroughly with water, and dry under a vacuum to

yield 2,5-dibromo-4-nitroimidazole.

Step 2: Selective Reductive Debromination

Prepare a solution of 2,5-dibromo-4-nitroimidazole in a suitable solvent such as acetic acid.

Add potassium iodide (1.5 equivalents) and sodium sulfite (1.5 equivalents) to the solution.

Heat the reaction mixture to reflux (e.g., 120-125°C) for approximately 16 hours.

After cooling, perform an aqueous work-up. Quench the reaction, extract the product into an

organic solvent (e.g., ethyl acetate), wash, and dry.

Purify the crude product, typically by recrystallization or column chromatography, to obtain

pure 2-bromo-4-nitroimidazole.

Protocol: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol describes a standard broth microdilution method to assess antimicrobial activity.

Preparation of Stock Solution: Dissolve the test compound (e.g., a derivative of 2-bromo-4-
nitroimidazole) in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL).

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the

compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates

a range of decreasing concentrations across the wells.

Bacterial Inoculum: Prepare a standardized inoculum of the target bacterium (e.g., S.

aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
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Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the

diluted compound. Include a positive control (bacteria in medium, no drug) and a negative

control (medium only, no bacteria).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound at which no

visible bacterial growth (turbidity) is observed.
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Synthesis of 2-Bromo-4-nitroimidazole

Step 1: Dibromination

Step 2: Selective Debromination

4-Nitroimidazole

Br2, NaHCO3
in Water

2,5-Dibromo-4-nitroimidazole

2,5-Dibromo-4-nitroimidazole

KI, Na2SO3
in Acetic Acid

2-Bromo-4-nitroimidazole

Click to download full resolution via product page

Caption: A two-step workflow for the synthesis of 2-bromo-4-nitroimidazole.
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Mechanism of Antimicrobial Action

Nitroimidazole Prodrug
(e.g., Metronidazole)

Entry into Anaerobic Bacterium
or Hypoxic Cell

Enzymatic Reduction
of Nitro Group (NO2)

Low O2

Formation of Cytotoxic
Reactive Intermediates
(e.g., Nitroso Radical)

Interaction with DNA

DNA Strand Breaks &
Destabilization

Bacterial Cell Death

Click to download full resolution via product page

Caption: Reductive activation pathway for nitroimidazole-based drugs.
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Experimental Workflow for MIC Assay

Prepare Serial Dilutions
of Test Compound in 96-well plate

Prepare & Add Standardized
Bacterial Inoculum

Incubate Plate
(e.g., 37°C, 24h)

Visually Inspect for Turbidity

Determine MIC:
Lowest concentration with no growth

Click to download full resolution via product page

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion
2-Bromo-4-nitroimidazole stands out as a highly versatile and reactive building block in the

synthesis of halogenated nitroimidazole-based therapeutics. Compared to its chloro- and

fluoro-analogs, it offers superior reactivity, leading to higher yields and milder reaction

conditions in synthetic processes. This enhanced reactivity translates into tangible benefits in

drug development, where derivatives have shown improved potency against key pathogens

like Mycobacterium tuberculosis and Leishmania donovani. Furthermore, the inclusion of the

heavy bromine atom is a promising strategy for developing more effective hypoxic cell

radiosensitizers for cancer therapy. While the toxicological profile requires careful consideration

for any new nitroimidazole derivative, the collective evidence suggests that 2-bromo-4-
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nitroimidazole is a superior choice for many applications in medicinal chemistry and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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